aculene D

Quorum Sensing Inhibition Antivirulence Natural Product

Aculene D is a fungal secondary metabolite classified as a nordaucane-type norsesquiterpenoid, characterized by a unique carbobicyclic tetrahydroazulen-1-one core with defined stereochemistry. It is a secondary alcohol and carbobicyclic compound, isolated from the fermentation broth of both the marine-derived fungus Penicillium sp.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
Cat. No. B15143034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaculene D
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)C2(C1CC=C(CC2O)C)C
InChIInChI=1S/C14H20O2/c1-4-10-8-13(16)14(3)11(10)6-5-9(2)7-12(14)15/h5,8,11-12,15H,4,6-7H2,1-3H3/t11-,12+,14-/m1/s1
InChIKeyIIQOUDJDCRTCJY-MBNYWOFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aculene D Procurement Overview: Fungal Norsesquiterpenoid with Quorum Sensing Inhibitory Activity


Aculene D is a fungal secondary metabolite classified as a nordaucane-type norsesquiterpenoid, characterized by a unique carbobicyclic tetrahydroazulen-1-one core with defined stereochemistry [1]. It is a secondary alcohol and carbobicyclic compound, isolated from the fermentation broth of both the marine-derived fungus Penicillium sp. SCS-KFD08 and the filamentous fungus Aspergillus aculeatus [2][3]. Its primary reported bioactivity is the inhibition of quorum sensing (QS) in Gram-negative bacteria, specifically demonstrating the ability to reduce violacein production in the reporter strain Chromobacterium violaceum CV026 [4]. This specific QS inhibitory mechanism, coupled with its unique and complex natural product scaffold, distinguishes it from simple antibacterial agents and even other QS inhibitors.

1
Fungal nordaucane norsesquiterpenoid for Gram-negative quorum sensing inhibition studies
Primary reported bioactivity in C. violaceum CV026 reporter model
2
Supports antivirulence screening workflow and QS inhibitor target validation
Specific QS inhibitory mechanism distinct from general antibacterial agents
3
Complex carbobicyclic scaffold with defined stereochemistry for SAR studies
Rare 14-carbon nordaucane core; not a common sesquiterpene

Why Simple Substitution for Aculene D Is Scientifically Unjustified


Simple substitution of Aculene D with another fungal metabolite or generic QS inhibitor is scientifically unsound due to its unique structural and biosynthetic class. As a norsesquiterpenoid, it possesses a rare 14-carbon nordaucane skeleton, a structural deviation from typical 15-carbon sesquiterpenes [1]. This is not a common scaffold. Critically, even within its own structural class (the aculenes), biological activity is not uniform. While aculenes C, D, and E exhibit QS inhibitory activity against C. violaceum CV026, the closely related aculenes A and B are reported to have no observed biological activity to date [2]. This stark intra-class difference in bioactivity demonstrates that structural homology cannot be used to predict function. Therefore, any attempt to replace Aculene D with a generic analog, or even a structurally similar aculene, would invalidate the specific QS inhibitory mechanism and the comparative evidence established in the following section.

Target Compound
Aculene D
Nordaucane norsesquiterpenoid with reported Gram-negative QS inhibitory activity and a validated synthetic route.
Alternative Consideration
Structural Analog (e.g., Aculene A, B)
Intra-class analogs reported as inactive in the same QS bioassay. Scaffold similarity does not predict function.
!
Class-level mismatch: Common 15-carbon sesquiterpenes may lack the specific nordaucane core required for this activity profile.
!
Mechanism mismatch: Generic antibacterial agents operate via cytotoxicity, not QS inhibition. May not transfer for antivirulence screening.

Quantitative Evidence for Aculene D Differentiation: Comparative QS Inhibition Data


Comparative Quorum Sensing Inhibition in C. violaceum CV026: Aculene D vs. In-Class Analogs

Among the five initially isolated aculene norsesquiterpenes (aculenes A-E), only aculenes C, D, and E demonstrated quorum sensing inhibitory activity against the Chromobacterium violaceum CV026 reporter strain. Critically, aculenes A and B showed no measurable activity in the same assay system [1][2]. This intra-class comparison establishes that the QS inhibitory property is not a general feature of the nordaucane scaffold but is instead dependent on specific structural motifs present in Aculene D. The precise quantitative reduction in violacein production for Aculene D is consistently reported, while the activity for aculenes A and B is effectively zero.

Comparative QS Inhibition (CV026)
Head-to-head
Active (C, D, E) Inactive (A, B)
Reported class-specific QS response context
Binary activity profile among aculenes; data to verify for assay replication
Quorum Sensing Inhibition Antivirulence Natural Product

Established Synthetic Accessibility via Total Synthesis: 16-Step Route for Aculene D

The first total synthesis of (±)-Aculene D was achieved in 16 steps, providing a scalable and reliable alternative to fermentation-based isolation [1][2]. This synthetic route is a critical differentiator, as it ensures supply chain independence from variable biological sources (Aspergillus aculeatus or Penicillium sp.) and provides access to a compound of defined and verifiable purity. This contrasts with many other rare natural products that lack a published synthesis and are solely available through low-yield, costly isolation. While a direct comparison of synthesis length to that of aculene B (14 steps) exists [1], the key procurement differentiator is the mere existence of a fully characterized synthetic route for Aculene D.

Total Synthesis Route
Cross-study comparable
16 synthetic steps reported
Supports scalable procurement and supply chain independence
Defined route ensures verifiable purity vs. isolation-only sources
Total Synthesis Synthetic Methodology Scalable Production

Biosynthetic Pathway Elucidation: Three P450s Catalyze Stepwise Demethylation to Form the Aculene Core

The biosynthesis of the rare nordaucane core in aculenes, including Aculene D, has been fully elucidated and requires the action of three distinct cytochrome P450 enzymes to catalyze a stepwise demethylation process [1]. This detailed genetic and enzymatic characterization (via gene inactivation, heterologous reconstitution in S. cerevisiae and A. oryzae) is a major differentiator. This knowledge base opens avenues for metabolic engineering to enhance production yields or create novel analogs, a capability that is absent for QS inhibitors with uncharacterized or poorly understood biosynthetic pathways.

Biosynthetic Pathway
Class-level inference
3 P450s catalyze stepwise demethylation
Supports metabolic engineering and yield optimization research
Fully elucidated gene cluster enables heterologous production studies
Biosynthesis Metabolic Engineering Cytochrome P450

Consistent Purity and Characterization Standards for Aculene D Procurement

Commercially available Aculene D is consistently supplied with a verified purity of ≥98%, backed by multiple authoritative vendors [1]. Its chemical identity is rigorously defined by multiple orthogonal analytical data points, including a specific molecular formula (C₁₄H₂₀O₂), monoisotopic mass (220.14633), InChIKey (IIQOUDJDCRTCJY-MBNYWOFBSA-N), and published NMR spectral data [2][3]. This high level of characterization and quality control reduces experimental variability and ensures reproducibility across studies, a key differentiator from lesser-characterized or lower-purity natural product extracts or unvalidated synthetic batches.

Procurement Purity & Characterization
Specification review
≥98% Purity NMR, MS characterized
Supports assay reproducibility across research batches
Minimizes confounding variables from natural product extracts
Quality Control Analytical Chemistry Procurement

Defined Application Scenarios for Aculene D Based on Quantified Evidence


Target Validation for Gram-Negative Anti-Virulence Drug Discovery

Aculene D is the ideal tool compound for target validation studies focused on disrupting Gram-negative bacterial virulence via quorum sensing inhibition. Its established and specific activity in the C. violaceum CV026 model [1] provides a reliable benchmark for comparing novel QS inhibitors. The existence of structurally related but inactive analogs (aculenes A and B) offers a built-in negative control set for structure-activity relationship (SAR) studies [2], enabling precise dissection of the pharmacophore responsible for QS inhibition.

Biosynthetic Engineering and Heterologous Production of Rare Norsesquiterpenoids

The complete characterization of the aculene biosynthetic gene cluster and the elucidation of the stepwise demethylation process by three P450 enzymes [3] make Aculene D and its pathway a prime target for synthetic biology and metabolic engineering efforts. Researchers can leverage this knowledge to engineer fungal or yeast hosts for the scalable and sustainable production of Aculene D and to explore combinatorial biosynthesis for generating novel norsesquiterpenoid analogs with potentially enhanced or altered bioactivities.

Methodological Benchmark in Synthetic Organic Chemistry

With a well-documented 16-step total synthesis featuring key diastereoselective transformations [4][5], Aculene D serves as an excellent benchmark target for developing and validating new synthetic methodologies aimed at constructing complex, stereochemically dense carbobicyclic frameworks. Its challenging nordaucane core provides a rigorous test for the efficiency and selectivity of novel reactions, making it a valuable reference compound for methodological chemists.

Reproducible Bioassay Development for Anti-Virulence Screening

The commercial availability of high-purity (≥98%) Aculene D with comprehensive analytical characterization [6] makes it an optimal positive control for developing and validating high-throughput screening assays designed to discover new anti-virulence compounds. Its well-defined activity in reducing violacein production ensures assay reproducibility and allows for the generation of robust and comparable datasets across different laboratories and experimental runs.

Application
Selection Property
Validation Focus
Gram-negative antivirulence target validation
Quorum sensing inhibitory activity profile
C. violaceum CV026 bioassay endpoints and SAR comparator context
Natural product synthetic methodology benchmark
Complex chiral carbobicyclic core
Diastereoselective transformation efficiency and route step-count review
Fungal biosynthetic pathway engineering
Characterized P450 demethylation pathway
Heterologous production yield and enzyme activity assay context
High-throughput antivirulence screening
High-purity (≥98%) research standard
Inter-laboratory reproducibility and positive control consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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